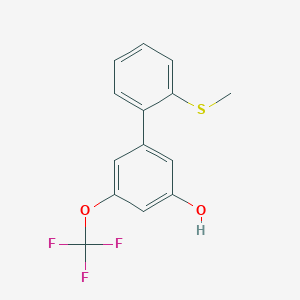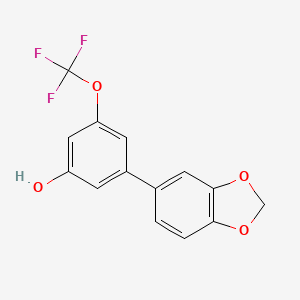
5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol, 95% (5-F3MP) is a highly fluorinated phenol that has been used in a variety of scientific research applications. It is a versatile compound that has been used in a variety of ways, from synthesis to biochemical and physiological studies. In
Aplicaciones Científicas De Investigación
5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol, 95% has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. It has also been used as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. 5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol, 95% has also been used as a fluorescent probe for the detection of reactive oxygen species.
Mecanismo De Acción
The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol, 95% is not fully understood. However, it is believed that the fluorinated group of 5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol, 95% is able to interact with the active site of the enzymes, either directly or indirectly, which results in the inhibition of the enzyme activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol, 95% are not fully understood. However, it has been shown to have a variety of effects on the body, including the inhibition of acetylcholinesterase and tyrosinase enzymes, as well as the inhibition of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol, 95% in lab experiments are that it is a highly fluorinated compound, which makes it more stable and easier to work with. Additionally, it is a versatile compound that can be used in a variety of ways, from synthesis to biochemical and physiological studies. The limitations of using 5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol, 95% in lab experiments are that it is a highly fluorinated compound, which makes it more difficult to work with and can cause unwanted side effects. Additionally, it can be difficult to obtain in large quantities.
Direcciones Futuras
The future directions of 5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol, 95% are numerous. It could be used to develop new drugs and therapies, as well as to study the effects of reactive oxygen species on the body. Additionally, it could be used to develop new fluorescent probes for the detection of reactive oxygen species. It could also be used to study the effects of fluorinated compounds on the body, as well as to develop new methods of synthesis. Finally, it could be used to study the effects of tyrosinase and acetylcholinesterase inhibitors on the body.
Métodos De Síntesis
5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol, 95% can be synthesized using a variety of methods. The most common method is to react 3-trifluoromethylphenol with 4-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol, 95% in a yield of approximately 95%.
Propiedades
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c1-20-13-3-2-8(6-12(13)15)9-4-10(14(16,17)18)7-11(19)5-9/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQFPQOGTSNTKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686620 |
Source


|
| Record name | 3'-Fluoro-4'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261900-92-8 |
Source


|
| Record name | 3'-Fluoro-4'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














